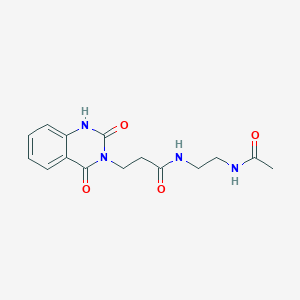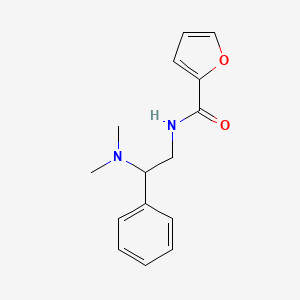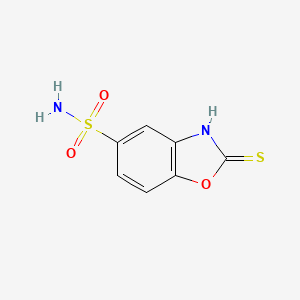![molecular formula C8H6Cl2N2O2 B2797513 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride CAS No. 1909317-38-9](/img/structure/B2797513.png)
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1909317-38-9 . It has a molecular weight of 233.05 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5ClN2O2.ClH/c9-5-1-2-6-7(8(12)13)10-4-11(6)3-5;/h1-4H,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 233.05 .科学的研究の応用
Coordination Polymers and Supramolecular Framework
A study by Yin et al. (2021) explored the construction of coordination polymers using a related compound, 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid. These coordination polymers show potential in developing supramolecular frameworks with photoluminescent or magnetic properties (Yin et al., 2021).
Optical Properties of Derivatives
Ge et al. (2014) synthesized novel oxadiazole derivatives using a similar compound, 3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl. They characterized these compounds and investigated their fluorescence spectral characteristics, indicating the role of such compounds in optical applications (Ge et al., 2014).
Synthesis of Chloroimidazo[4,5-c]pyridines
Rousseau and Robins (1965) provided a novel synthesis route for 4-chloroimidazo[4,5-c]pyridine, a related compound, highlighting its application in chemical synthesis and potential biological activity (Rousseau & Robins, 1965).
Cyclization to Imidazo[4,5-b]pyrazolo[3,4-e]pyridines
Yakovenko and Vovk (2021) developed approaches for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, showcasing the versatility of related imidazo compounds in creating biologically active scaffolds (Yakovenko & Vovk, 2021).
Palladium-Catalyzed Alkenylation
Koubachi et al. (2008) investigated the palladium-catalyzed alkenylation of imidazo[1,2-a]pyridines, demonstrating the chemical modification potential of chloro-substituted imidazo pyridines (Koubachi et al., 2008).
Safety and Hazards
作用機序
Target of Action
It has been used as a fluorescent probe for monitoring ph changes, indicating its potential interaction with hydrogen ions .
Mode of Action
The compound interacts with its environment in a pH-dependent manner. As the concentration of hydrogen ions (H+) increases, the absorption of the probe at 285 nm increases dramatically, while the absorption at 320 nm decreases . This change in absorption is reversible and occurs in a very short response time, indicating the compound’s sensitivity and selectivity to pH changes .
Result of Action
The compound’s action results in real-time imaging of pH changes. For instance, it has been used to monitor pH changes in yeast . The compound’s high selectivity and sensitivity, brilliant reversibility, and extremely short response time make it an effective tool for such applications .
Action Environment
The action of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is influenced by the pH of its environment. Its effectiveness as a pH probe is optimal in environments with a pH value between 3.0 and 7.0 . Environmental factors that alter the pH can therefore influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to alterations in phosphorylation states of proteins, thereby affecting cellular functions. Additionally, this compound can bind to specific proteins, modulating their activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can activate or inhibit transcription factors, resulting in the upregulation or downregulation of target genes. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit kinase activity by competing with ATP for binding to the enzyme’s active site. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with cofactors and other metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within the cell, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
6-chloroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.ClH/c9-5-1-2-6-7(8(12)13)10-4-11(6)3-5;/h1-4H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBXJEPFTQCNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-(2-(azepan-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2797430.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2797433.png)


![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2797442.png)
![tert-butyl N-[trans-4-amino-3-piperidyl]carbamate](/img/structure/B2797443.png)
![N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2797444.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2797446.png)

![2-Ethyl-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2797449.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2797453.png)
